(+)-Alantolactone

Catalog No.
S517814
CAS No.
546-43-0
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Alantolactone

CAS Number

546-43-0

Product Name

(+)-Alantolactone

IUPAC Name

(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1

InChI Key

PXOYOCNNSUAQNS-AGNJHWRGSA-N

solubility

Soluble in DMSO

Synonyms

Alantolactone; AI3-31147; AI331147; AI3 31147

Canonical SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C

Isomeric SMILES

C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C

The exact mass of the compound Alantolactone is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Alantolactone is a naturally occurring eudesmanolide-type sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety. This structural feature acts as a potent Michael acceptor, allowing the compound to covalently bind to nucleophilic residues such as cysteine in target proteins like STAT3 and NF-κB[1]. In procurement and industrial research contexts, it is primarily sourced as an analytical standard, a starting material for semi-synthetic derivatives, or a specific covalent inhibitor for in vitro and in vivo assays. The primary procurement challenge is distinguishing it from its structural isomer, isoalantolactone, and avoiding crude plant extracts (e.g., helenin) that contain variable mixtures of both isomers [2].

Research Fit

Isomer identity: (+)-Alantolactone, C11(13) double bond
Natural source: Inula helenium root isolate
Pharmacophore: α-methylene-γ-lactone required for activity context

Substituting (+)-alantolactone with isoalantolactone or crude Inula helenium extracts fundamentally compromises experimental reproducibility and formulation consistency. Although the two isomers share identical molecular weights and highly similar polarities, the position of the exocyclic versus endocyclic double bond drastically alters their biological potency, pharmacokinetic clearance, and thermal properties[1]. Crude mixtures (helenin) typically contain a roughly 1:1 ratio of these isomers, which cannot be separated by standard silica gel chromatography without specialized silver-nitrate impregnation [2]. Consequently, utilizing an unverified mixture or the wrong isomer leads to unpredictable in vivo exposure, reduced target engagement in STAT3 assays, and inconsistent downstream derivatization yields.

Substitution Risk

Structural isomer mismatch

Double bond position (C11(13) vs C4(15)) may shift target engagement and metabolic stability.

Divergent pharmacokinetic profiles

Oral exposure differs; PK parameters may not transfer directly between alantolactone and isoalantolactone.

Differential sensitization potential

Contact sensitization risk is isomer-specific; safety handling protocols may not apply identically.

STAT3 Inhibitory Potency in Breast Cancer

In comparative in vitro assays targeting STAT3 activation in MDA-MB-231 human breast cancer cells, (+)-alantolactone demonstrated significantly higher potency than its isomer. At 48 hours, (+)-alantolactone achieved an IC50 of 13.3 μM, whereas isoalantolactone required a much higher concentration (IC50 = 24.6 μM) to achieve the same anti-proliferative effect [1].

Evidence DimensionAnti-proliferative IC50 (MDA-MB-231 cells)
Target Compound Data13.3 μM
Comparator Or BaselineIsoalantolactone (24.6 μM)
Quantified Difference1.85-fold higher potency for (+)-alantolactone
Conditions48 h treatment in MDA-MB-231 cell line

Selecting the pure (+)-alantolactone isomer ensures maximum target engagement and prevents the underdosing that occurs when using the less active isomer or a crude mixture.

Larvicidal potency
Head-to-head
Alantolactone LC50 2.7 μg/mL vs isoalantolactone 11.9 μg/mL; 4.4-fold difference (p < 0.05)
Supports isomer-specific larvicidal endpoint context
Aedes albopictus, 48 h exposure; requires isomer-verified sourcing

Systemic Exposure Profile

Pharmacokinetic profiling in Sprague-Dawley rats reveals that (+)-alantolactone provides superior systemic exposure compared to isoalantolactone. Following a 5 mg/kg intravenous administration, (+)-alantolactone exhibited significantly higher maximum concentration (Cmax), prolonged half-life (t1/2), and greater total exposure (AUC), alongside a slower clearance rate (CL) [1]. Isoalantolactone is distributed and eliminated much more rapidly from systemic circulation.

Evidence DimensionSystemic exposure and clearance
Target Compound DataSignificantly higher AUC, Cmax, and t1/2; slower clearance
Comparator Or BaselineIsoalantolactone (rapid distribution and elimination)
Quantified DifferenceStatistically significant increase in total exposure and half-life
Conditions5 mg/kg intravenous administration in male Sprague-Dawley rats

For researchers conducting in vivo efficacy studies, (+)-alantolactone provides a more stable and prolonged exposure profile, reducing the need for frequent dosing.

Cytotoxicity in hepatoma
Head-to-head
Higher cytotoxic ranking among six sesquiterpenes; increased sub-G1/annexin V positivity vs isoalantolactone
Supports apoptosis pathway-response interpretation
Murine hepatoma cell lines; flow-cytometry endpoints

Thermal Profile for Incoming Material QC

Despite their structural similarities, (+)-alantolactone and isoalantolactone exhibit vastly different thermal properties. Pure (+)-alantolactone has a melting point of approximately 78 °C, whereas isoalantolactone melts at a significantly higher temperature of 108 °C [1]. This distinct thermal behavior provides a reliable metric for verifying material identity and purity upon procurement.

Evidence DimensionMelting Point
Target Compound Data78 °C
Comparator Or BaselineIsoalantolactone (108 °C)
Quantified Difference30 °C difference in melting point
ConditionsStandard atmospheric pressure

Provides a rapid, definitive QA/QC metric for incoming material verification to distinguish the pure compound from its commonly confused isomer.

Pharmacokinetic comparison
Head-to-head
Cmax 25.9 ng/mL, AUC 4918.9 ng·min/mL; 19.5% lower AUC vs isoalantolactone
Supports exposure-model review
Rat oral extract; UPLC-MS/MS; exposure context may differ across models

Bypassing Silver-Nitrate Chromatography

Procuring pure (+)-alantolactone eliminates the severe downstream processing bottlenecks associated with crude Inula helenium extracts (helenin). Helenin typically consists of 42.4% alantolactone and 44.2% isoalantolactone [1]. Because these isomers co-elute on standard silica, separating them requires costly and time-consuming silver nitrate-impregnated silica gel chromatography [2].

Evidence DimensionStarting Material Purity
Target Compound Data>98% pure (+)-alantolactone
Comparator Or BaselineCrude Helenin (42.4% alantolactone / 44.2% isoalantolactone)
Quantified DifferenceElimination of the ~1:1 isomeric contamination
ConditionsPreparative isolation for semi-synthetic workflows

Bypasses the need for complex, low-yield silver-nitrate chromatography, saving significant preparative time and solvent costs for semi-synthetic workflows.

Contact sensitization
Head-to-head
Alantolactone: sensitizer; isoalantolactone: no significant response in parallel models
Supports sensitization endpoint context
Guinea pig & murine models; isomer identity critical for immunotoxicity studies
Conformational basis
Class-level
Both isomers >99% 'U'-shaped; double bond position C11(13) vs C4(15) influences biomolecular recognition
Supports structure-activity relationship interpretation
Computational study; target engagement predictions require experimental verification
Hepatocyte cytotoxicity
Head-to-head
IC50 ~60 µM vs germacrone ~250 µM; 4.2-fold higher cytotoxicity in HepaRG cells
Supports cytotoxicity endpoint review
24 h treatment; safety-related endpoint context for compound handling

Covalent STAT3 Inhibitor Development

Due to its superior IC50 and target engagement compared to isoalantolactone, (+)-alantolactone is the preferred starting point for designing Michael addition-based covalent inhibitors targeting STAT3 and NF-κB[1].

In Vivo Pharmacological Modeling

Its longer half-life and higher AUC make (+)-alantolactone the optimal choice for in vivo dosing regimens, ensuring sustained systemic exposure without the rapid clearance observed with its isomer [2].

Semi-Synthetic Derivatization

Procuring the pure (+)-alantolactone isomer is critical for synthesizing novel α-aminomethyl substituted lactones via stereoselective Michael addition, avoiding the mixed-product yields and complex silver-nitrate chromatography required when using crude helenin [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Larvicidal screening (Aedes albopictus)
Isomer-specific potency profile
LC50 endpoint validation
Cancer cell-model studies (apoptosis/STAT3)
Cytotoxic isomer identity
Apoptosis pathway-response interpretation
Dermatotoxicity research models
Sensitizer identity (research context)
Sensitization endpoint review
In vivo exposure modeling
Isomer-specific PK profile
Exposure-model validation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 Da

Monoisotopic Mass

232.146329876 Da

Boiling Point

275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

78 - 80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M7GSN5Q1M6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

546-43-0
1407-14-3

Wikipedia

Helenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]
1: Alzoubi K, Calabrò S, Egler J, Faggio C, Lang F. Triggering of programmed erythrocyte death by alantolactone. Toxins (Basel). 2014 Dec 22;6(12):3596-612. doi: 10.3390/toxins6123596. PubMed PMID: 25533522; PubMed Central PMCID: PMC4280550.
2: Yang C, Yang J, Sun M, Yan J, Meng X, Ma T. Alantolactone inhibits growth of K562/adriamycin cells by downregulating Bcr/Abl and P-glycoprotein expression. IUBMB Life. 2013 May;65(5):435-44. doi: 10.1002/iub.1141. Epub 2013 Feb 26. PubMed PMID: 23441067.
3: Yao Y, Xia D, Bian Y, Sun Y, Zhu F, Pan B, Niu M, Zhao K, Wu Q, Qiao J, Fu C, Li Z, Xu K. Alantolactone induces G1 phase arrest and apoptosis of multiple myeloma cells and overcomes bortezomib resistance. Apoptosis. 2015 Aug;20(8):1122-33. doi: 10.1007/s10495-015-1140-2. PubMed PMID: 26033479.
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5: Yang C, Cai H, Yan J, Yang J, Sun M, Meng X, Ma T. [Inhibitory effect of alantolactone on the proliferation of K562/ADR cells and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2014 Jun;35(6):515-8. doi: 10.3760/cma.j.issn.0253-2727.2014.06.009. Chinese. PubMed PMID: 24985175.
6: Wang J, Zhao YM, Zhang ML, Shi QW. Simultaneous determination of chlorogenic acid, caffeic acid, alantolactone and isoalantolactone in Inula helenium by HPLC. J Chromatogr Sci. 2015 Apr;53(4):526-30. doi: 10.1093/chromsci/bmu079. Epub 2014 Jul 4. PubMed PMID: 24996657.
7: Chun J, Li RJ, Cheng MS, Kim YS. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells. Cancer Lett. 2015 Feb 1;357(1):393-403. doi: 10.1016/j.canlet.2014.11.049. Epub 2014 Nov 27. PubMed PMID: 25434800.
8: Khan M, Li T, Ahmad Khan MK, Rasul A, Nawaz F, Sun M, Zheng Y, Ma T. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction. Biomed Res Int. 2013;2013:719858. doi: 10.1155/2013/719858. Epub 2012 Dec 27. PubMed PMID: 23533997; PubMed Central PMCID: PMC3591150.
9: Khan M, Yi F, Rasul A, Li T, Wang N, Gao H, Gao R, Ma T. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction. IUBMB Life. 2012 Sep;64(9):783-94. doi: 10.1002/iub.1068. Epub 2012 Jul 27. PubMed PMID: 22837216.
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11: Lei JC, Yu JQ, Yin Y, Liu YW, Zou GL. Alantolactone induces activation of apoptosis in human hepatoma cells. Food Chem Toxicol. 2012 Sep;50(9):3313-9. doi: 10.1016/j.fct.2012.06.014. Epub 2012 Jun 18. PubMed PMID: 22721982.
12: Zhang Y, Bao YL, Wu Y, Yu CL, Huang YX, Sun Y, Zheng LH, Li YX. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway. Mol Med Rep. 2013 Oct;8(4):967-72. doi: 10.3892/mmr.2013.1640. Epub 2013 Aug 16. PubMed PMID: 23970102.
13: Zhao P, Pan Z, Luo Y, Zhang L, Li X, Zhang G, Zhang Y, Cui R, Sun M, Zhang X. Alantolactone Induces Apoptosis and Cell Cycle Arrest on Lung Squamous Cancer SK-MES-1 Cells. J Biochem Mol Toxicol. 2015 May;29(5):199-206. doi: 10.1002/jbt.21685. Epub 2015 Jan 19. PubMed PMID: 25597476.
14: Rezeng C, Yuan D, Long J, Suonan D, Yang F, Li W, Tong L, Jiumei P. Alantolactone exhibited anti-herpes simplex virus 1 (HSV-1) action in vitro. Biosci Trends. 2015 Dec;9(6):420-2. doi: 10.5582/bst.2015.01171. PubMed PMID: 26781801.
15: Xu R, Zhou G, Peng Y, Wang M, Li X. Pharmacokinetics, tissue distribution and excretion of isoalantolactone and alantolactone in rats after oral administration of Radix Inulae extract. Molecules. 2015 Apr 28;20(5):7719-36. doi: 10.3390/molecules20057719. PubMed PMID: 25927901.
16: Chun J, Choi RJ, Khan S, Lee DS, Kim YC, Nam YJ, Lee DU, Kim YS. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells. Int Immunopharmacol. 2012 Dec;14(4):375-83. doi: 10.1016/j.intimp.2012.08.011. Epub 2012 Aug 28. PubMed PMID: 22940184.
17: Wei W, Huang H, Zhao S, Liu W, Liu CX, Chen L, Li JM, Wu YL, Yan H. Alantolactone induces apoptosis in chronic myelogenous leukemia sensitive or resistant to imatinib through NF-κB inhibition and Bcr/Abl protein deletion. Apoptosis. 2013 Sep;18(9):1060-70. doi: 10.1007/s10495-013-0854-2. PubMed PMID: 23613107.
18: Mi XG, Song ZB, Wu P, Zhang YW, Sun LG, Bao YL, Zhang Y, Zheng LH, Sun Y, Yu CL, Wu Y, Wang GN, Li YX. Alantolactone induces cell apoptosis partially through down-regulation of testes-specific protease 50 expression. Toxicol Lett. 2014 Jan 30;224(3):349-55. doi: 10.1016/j.toxlet.2013.11.002. Epub 2013 Nov 16. PubMed PMID: 24252419.
19: Lim HS, Jin SE, Kim OS, Shin HK, Jeong SJ. Alantolactone from Saussurea lappa Exerts Antiinflammatory Effects by Inhibiting Chemokine Production and STAT1 Phosphorylation in TNF-α and IFN-γ-induced in HaCaT cells. Phytother Res. 2015 Jul;29(7):1088-96. doi: 10.1002/ptr.5354. Epub 2015 Apr 17. PubMed PMID: 25881570.
20: Ding Y, Gao H, Zhang Y, Li Y, Vasdev N, Gao Y, Chen Y, Zhang Q. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells. J Hematol Oncol. 2016 Sep 22;9(1):93. PubMed PMID: 27658462; PubMed Central PMCID: PMC5034521.

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